molecular formula C10H19ClN2O3 B6683659 [(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride

[(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Cat. No.: B6683659
M. Wt: 250.72 g/mol
InChI Key: GKBIKASFYLVSAW-RJUBDTSPSA-N
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Description

[(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of two morpholine rings, one of which is substituted with a methyl group at the 2-position and a methanone group at the 4-position. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Properties

IUPAC Name

[(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-8-9(11-2-5-15-8)10(13)12-3-6-14-7-4-12;/h8-9,11H,2-7H2,1H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBIKASFYLVSAW-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the first morpholine ring: This can be achieved by reacting diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the methyl group: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar reagent.

    Formation of the second morpholine ring: This involves the cyclization of an appropriate intermediate, such as a diol or an amino alcohol, under acidic or basic conditions.

    Introduction of the methanone group: This step typically involves the reaction of the intermediate with a carbonyl-containing reagent, such as acetyl chloride or acetic anhydride.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

[(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(2R,3S)-2-methylmorpholin-3-yl]-morpholin-4-ylmethanone;hydrochloride can be compared with other morpholine derivatives, such as:

    Morpholine: A simpler compound with a single morpholine ring.

    N-methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    4-morpholinone: A compound with a ketone group on the morpholine ring.

The uniqueness of this compound lies in its dual morpholine ring structure and the specific substitution pattern, which confer distinct chemical and biological properties.

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